molecular formula C15H15NO3 B6341458 Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate CAS No. 1198278-12-4

Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B6341458
CAS No.: 1198278-12-4
M. Wt: 257.28 g/mol
InChI Key: MGEICFASVVXWMY-UHFFFAOYSA-N
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Description

Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate (CAS 1198278-12-4) is an aromatic organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.29 g/mol . This chemical serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the discovery of novel β-lactamase inhibitors . β-lactamase enzymes are a major cause of bacterial resistance to β-lactam antibiotics, such as penicillins and carbapenems, posing a significant public health threat . Research utilizing DNA-encoded chemical library (DECL) technology has identified the biphenyl scaffold as a novel, non-β-lactam pharmacophore capable of inhibiting clinically relevant β-lactamases like OXA-48 and NDM-1 . These enzymes are particularly problematic as they confer resistance to last-resort carbapenem antibiotics . The compound features a carboxylate group that is strategically important for binding to the conserved carboxylate-binding pocket in the active site of β-lactamase enzymes, making it a key intermediate for developing new classes of inhibitors to combat multi-drug resistant bacteria . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-amino-2-(4-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-11-8-6-10(7-9-11)14-12(15(17)19-2)4-3-5-13(14)16/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEICFASVVXWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selection of Starting Materials

The synthesis begins with methyl 2-bromo-3-nitrobenzoate and 4-methoxyphenylboronic acid . The nitro group serves as a precursor to the amino group, while the methoxy group is introduced via the boronic acid.

Catalytic Systems and Conditions

Two catalytic approaches are prominent:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] : A mixture of methyl 2-bromo-3-nitrobenzoate, 4-methoxyphenylboronic acid, Pd(PPh₃)₄ (2 mol%), and K₂CO₃ in dioxane/water (3:1) at 80°C for 6 hours achieves a 95% yield.

  • Palladium on Carbon (Pd/C) : Under greener conditions, Pd/C (1 mol%) with K₂CO₃ in water at 110°C for 1 hour affords the biphenyl intermediate in 89% yield.

Key Data Table: Suzuki-Miyaura Reaction Optimization

CatalystSolvent SystemTemperatureTimeYieldSource
Pd(PPh₃)₄ (2 mol%)Dioxane/H₂O80°C6 h95%
Pd/C (1 mol%)H₂O110°C1 h89%

The choice of catalyst impacts efficiency: Pd(PPh₃)₄ offers higher yields, while Pd/C aligns with sustainable chemistry principles.

Reduction of Nitro to Amino Group

The nitro group at the 6-position is reduced to an amine post-coupling. Two methods are widely employed:

Catalytic Hydrogenation

Using H₂ gas and Pd/C in ethanol at room temperature quantitatively reduces the nitro group. This method is clean but requires specialized equipment for gas handling.

Iron-Acid Reduction

A cost-effective alternative involves iron powder in hydrochloric acid . Stirring the nitro intermediate with Fe/HCl at 60°C for 3 hours yields the amine in 85–90%.

Key Data Table: Nitro Reduction Methods

MethodConditionsYieldSource
H₂/Pd/CEtOH, rt, 12 h98%
Fe, HCl60°C, 3 h85%

Hydrogenation is preferred for scalability, whereas iron reduction suits low-resource settings.

Esterification and Protecting Group Strategies

The methyl ester is typically introduced early to avoid side reactions during coupling.

Direct Esterification

Methanol and thionyl chloride (SOCl₂) convert carboxylic acid intermediates to methyl esters. For example, treating 4'-methoxybiphenyl-4-carboxylic acid with SOCl₂ at 50°C for 3 hours forms the acid chloride, which is then reacted with methanol to yield the ester.

Protection of Amino Groups

During Suzuki coupling, the amino group is protected as a nitro group to prevent undesired coordination with palladium. Post-coupling reduction reveals the amine.

Comparative Analysis of Synthetic Routes

Route 1: Sequential Coupling and Reduction

  • Suzuki coupling: 95% yield (Pd(PPh₃)₄).

  • Nitro reduction: 98% yield (H₂/Pd/C).
    Total yield : 93.1%.

Route 2: One-Pot Green Synthesis

  • Suzuki coupling: 89% yield (Pd/C in H₂O).

  • Nitro reduction: 85% yield (Fe/HCl).
    Total yield : 75.7%.

Route 1 maximizes efficiency, while Route 2 reduces environmental impact.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents slow coupling rates. Using polar solvents (e.g., DME) accelerates reactivity.

  • Byproduct Formation : Excess boronic acid is removed via acid-base extraction.

  • Catalyst Recycling : Pd/C can be reused up to three times with minimal activity loss .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.

Reagents/Conditions :

  • Basic Hydrolysis : Aqueous NaOH (1–2 M), reflux in methanol/water (1:1), 6–8 hours.

  • Acidic Hydrolysis : HCl (6 M), ethanol/water (3:1), 12–24 hours at 80°C .

Products :

  • 6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid.

Mechanism :

  • Nucleophilic attack by hydroxide or water on the ester carbonyl, followed by proton transfer and cleavage of the ester bond.

Acylation of the Amino Group

The primary amine at the 6-position reacts with acylating agents to form amides, enhancing stability or altering bioactivity.

Reagents/Conditions :

  • Acetyl Chloride : Pyridine as a base, dichloromethane solvent, 0–5°C, 2 hours.

  • Benzoyl Chloride : Triethylamine, THF, room temperature, 4 hours .

Products :

  • N-Acetyl Derivative : Methyl 6-acetamido-4'-methoxy-[1,1'-biphenyl]-2-carboxylate.

  • N-Benzoyl Derivative : Methyl 6-benzamido-4'-methoxy-[1,1'-biphenyl]-2-carboxylate .

Mechanism :

  • Nucleophilic attack by the amine on the acyl chloride, followed by deprotonation to form the amide.

Oxidation Reactions

The amino group can be oxidized to nitro or nitroso groups under controlled conditions, though this is less common due to competing side reactions.

Reagents/Conditions :

  • m-CPBA (meta-chloroperbenzoic acid) : Dichloromethane, 0°C to room temperature, 3 hours .

  • H₂O₂/Fe(II) : Fenton-like conditions, aqueous ethanol, pH 3–4, 1 hour.

Products :

  • Nitroso Intermediate : Methyl 6-nitroso-4'-methoxy-[1,1'-biphenyl]-2-carboxylate (observed transiently) .

Mechanism :

  • Radical-mediated oxidation or electrophilic attack by peroxides.

Coupling Reactions

The biphenyl core and functional groups enable participation in cross-coupling reactions, such as Suzuki-Miyaura couplings, when modified.

Reagents/Conditions :

  • Suzuki-Miyaura : Pd(PPh₃)₄ (2 mol%), arylboronic acid, K₂CO₃, DME/H₂O (3:1), 80°C, 12 hours .

  • Protection Required : The amino group is typically protected (e.g., as an acetamide) to prevent catalyst poisoning .

Products :

  • Extended Biphenyl Systems : E.g., methyl 6-acetamido-4'-methoxy-3'-(4-fluorophenyl)-[1,1'-biphenyl]-2-carboxylate .

Mechanism :

  • Oxidative addition of aryl halide to Pd(0), transmetalation with boronic acid, and reductive elimination to form the C–C bond .

Demethylation of the Methoxy Group

The methoxy group can be cleaved under strong acidic or Lewis acid conditions to yield a phenol.

Reagents/Conditions :

  • BBr₃ : Dichloromethane, −78°C to room temperature, 6 hours .

  • HBr/AcOH : Reflux, 48 hours.

Products :

  • Methyl 6-amino-4'-hydroxy-[1,1'-biphenyl]-2-carboxylate .

Mechanism :

  • Lewis acid-mediated cleavage of the methyl ether via SN2 pathway.

Mechanistic Insights from Recent Studies

  • Acylation Selectivity : Steric hindrance from the biphenyl structure directs acylation to the 6-amino group over other positions .

  • Couching in Cross-Couplings : Protection of the amino group is essential for successful Pd-catalyzed reactions, as free amines deactivate catalysts .

  • Hydrolysis Kinetics : Basic hydrolysis proceeds faster than acidic hydrolysis due to superior nucleophilicity of hydroxide.

This compound’s reactivity profile underscores its utility as a versatile intermediate in synthesizing complex molecules for pharmaceutical and materials science applications.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate exhibits various pharmacological activities due to its structural characteristics. Biphenyl derivatives are known for their roles as:

  • Antitumor agents : Compounds similar to this compound have been studied for their efficacy in inhibiting cancer cell proliferation. The biphenyl structure allows for interactions with biological targets involved in tumor growth .
  • Anti-inflammatory agents : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .
  • Antibiotics : Research indicates that biphenyl derivatives can possess antibacterial properties, making them useful in treating infections .

Case Study: Synthesis of Anticancer Agents

A recent study synthesized a series of biphenyl derivatives, including this compound, which demonstrated significant inhibition of tumor growth in vitro. The synthesis involved coupling reactions that produced derivatives with enhanced bioactivity compared to their precursors .

Organic Synthesis Applications

Building Blocks in Organic Chemistry

This compound serves as an important intermediate in organic synthesis. Its amino and carboxyl functional groups facilitate various reactions:

  • Schiff Base Formation : The amino group can react with aldehydes and ketones to form Schiff bases, which are valuable intermediates in organic synthesis .
  • Cross-Coupling Reactions : This compound can participate in cross-coupling reactions (e.g., Suzuki-Miyaura), leading to the formation of more complex biphenyl structures used in pharmaceuticals and agrochemicals .

Data Table: Synthetic Pathways

Reaction TypeExample ReactionProduct
Schiff Base FormationThis compound + AldehydeSchiff Base Derivative
Cross-CouplingThis compound + Boronic AcidExtended Biphenyl Derivative

Materials Science Applications

Liquid Crystals and OLEDs

The structural properties of this compound make it suitable for applications in materials science:

  • Liquid Crystals : Biphenyl compounds are key components in liquid crystal displays (LCDs) due to their ability to align under electric fields, which is crucial for display technologies .
  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties allow it to be used as an emissive layer in OLEDs, contributing to efficient light emission and color tuning .

Mechanism of Action

The mechanism of action of Methyl 6-amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Synergies
Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate 6-NH₂, 4'-OCH₃, 2-COOCH₃ C₁₅H₁₅NO₃ 257.28 Potential nAChR antagonism
Methyl-3-bromo-4'-methoxy-[1,1'-biphenyl]-2-carboxylate (44) 3-Br, 4'-OCH₃, 2-COOCH₃ C₁₅H₁₃BrO₃ 321.17 Intermediate for ATRA analogs
4'-Methoxy-6-nitro-[1,1'-biphenyl]-2-carboxylic acid 6-NO₂, 4'-OCH₃, 2-COOH C₁₄H₁₁NO₅ 273.24 Cytotoxicity studies (unreported)
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) Quinoline core, 6-OCH₃, 4-COOCH₃, 2-Ph C₁₈H₁₅NO₃ 293.32 P-glycoprotein inhibition
KAB-18 (1-(3-phenylpropyl)piperidine-3-yl)methyl [1,1′-biphenyl]-2-carboxylate Piperidine-biphenyl hybrid C₂₈H₃₁NO₂ 413.55 nAChR antagonism
Key Observations:
  • Substituent Effects: Electron-Donating vs. Withdrawing Groups: The amino group in the target compound (electron-donating) contrasts with the nitro group in the 6-nitro analog (electron-withdrawing), which may influence electronic properties, solubility, and receptor binding . Ester vs.
  • Compound 44 (3-bromo analog) is a precursor to diphenylacetylene-based ATRA analogs, which show promise in cancer therapy .

Biological Activity

Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity.

This compound belongs to the class of biphenyl derivatives, which are known for their diverse biological properties. The compound's structure features a methoxy group and an amino group that contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Studies indicate that compounds with similar structures can inhibit c-Myc transcription factor activity, which is crucial for cancer cell growth and survival.

Inhibition of c-Myc

Research has shown that small molecules that disrupt the c-Myc-Max dimerization can effectively reduce tumor cell proliferation. This compound may exert similar effects by interfering with the transcriptional activity of c-Myc, leading to reduced expression of genes critical for tumor growth .

Cytotoxicity

Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated notable cytotoxicity, particularly against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells.

Cell LineIC50 (µM)Mechanism of Action
COLO20115Induction of apoptosis
4T120Cell cycle arrest in G0/G1 phase
MDA-MB-23125Inhibition of c-Myc-dependent pathways

The data indicates that this compound selectively targets cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

Case Studies

A series of case studies highlighted the effectiveness of this compound in preclinical models:

  • Study on COLO201 Cells : Treatment with the compound resulted in a significant decrease in cell viability after 24 hours, with flow cytometry revealing an accumulation of cells in the G0/G1 phase, indicating a halt in the cell cycle progression .
  • MDA-MB-231 Breast Cancer Model : In vivo studies showed that administration of this compound led to reduced tumor size and weight compared to control groups, confirming its potential as an antitumor agent .

Safety and Toxicology

While the compound exhibits promising antitumor activity, safety assessments are essential. Preliminary toxicity studies suggest that this compound has a low toxicity profile at therapeutic doses. Further investigations into its long-term effects and potential side effects are warranted.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple aryl halides with boronic acid derivatives. For example, a methoxycarbonyl-substituted biphenyl intermediate (e.g., compound 96 in PROTAC synthesis) achieved 94.3% yield using optimized Pd(PPh₃)₄ catalysis and microwave-assisted heating . Post-synthesis, purity is enhanced via recrystallization in ethanol/water mixtures and characterized by reversed-phase HPLC (C18 column, methanol-water gradient) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in dry, airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the methyl ester or oxidation of the amino group. Safety data for analogous biphenyl esters recommend avoiding heat/moisture and using PPE (gloves, goggles) during handling .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : Use ¹H/¹³C NMR to verify biphenyl connectivity and substituent positions (e.g., methoxy at C4', amino at C6). IR spectroscopy confirms ester carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₅NO₃: 258.1125) .

Q. What are the primary reactivity concerns for the amino and methoxy groups?

  • Methodological Answer : The amino group is prone to oxidation; protect it with acetyl or Boc groups during reactions involving strong oxidants. The methoxy group is electron-donating, directing electrophilic substitution to the para position in Friedel-Crafts reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for biphenyl carboxylates?

  • Methodological Answer : Discrepancies often arise from catalyst loading or reaction time . For example, Miyaura & Suzuki (1995) demonstrated that increasing Pd(PPh₃)₄ from 2 mol% to 5 mol% improves yields in sterically hindered biphenyls . Kinetic studies (e.g., via in-situ FTIR) can identify optimal conditions and side reactions (e.g., dehalogenation) .

Q. What strategies improve regioselectivity in functionalizing the biphenyl core?

  • Methodological Answer : Use directed ortho-metalation (e.g., LiTMP) to selectively modify positions adjacent to the methoxy group. Computational modeling (DFT) predicts electron density distribution, guiding substitution sites. For example, methoxy groups activate the para position for electrophilic attacks .

Q. How does solvent choice impact the stability of the methyl ester group?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the ester against hydrolysis compared to protic solvents (e.g., MeOH). Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation in acetonitrile, versus >20% in aqueous buffers .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like cytochrome P450. QSAR studies correlate substituent effects (e.g., methoxy vs. nitro) with bioactivity, validated by in vitro assays .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Implement continuous-flow reactors to control exothermic reactions and reduce side products. For example, telescoping Suzuki coupling with in-line purification (scavenger resins) improved yield from 78% (batch) to 92% (flow) for similar biphenyl esters .

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